DCZ5418

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

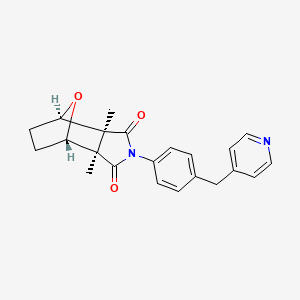

C22H22N2O3 |

|---|---|

分子量 |

362.4 g/mol |

IUPAC 名称 |

(3aR,4S,7R,7aS)-3a,7a-dimethyl-2-[4-(pyridin-4-ylmethyl)phenyl]-4,5,6,7-tetrahydro-4,7-epoxyisoindole-1,3-dione |

InChI |

InChI=1S/C22H22N2O3/c1-21-17-7-8-18(27-17)22(21,2)20(26)24(19(21)25)16-5-3-14(4-6-16)13-15-9-11-23-12-10-15/h3-6,9-12,17-18H,7-8,13H2,1-2H3/t17-,18+,21+,22- |

InChI 键 |

DZGUDPKHBIPNCC-MTIDIVMFSA-N |

手性 SMILES |

C[C@@]12[C@H]3CC[C@@H]([C@@]1(C(=O)N(C2=O)C4=CC=C(C=C4)CC5=CC=NC=C5)C)O3 |

规范 SMILES |

CC12C3CCC(C1(C(=O)N(C2=O)C4=CC=C(C=C4)CC5=CC=NC=C5)C)O3 |

产品来源 |

United States |

Foundational & Exploratory

DCZ5418: A Novel TRIP13 Inhibitor for the Treatment of Multiple Myeloma

An In-depth Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data and mechanism of action of DCZ5418, a novel cantharidin derivative with promising therapeutic potential in multiple myeloma. This compound functions as a potent inhibitor of Thyroid Hormone Receptor Interacting Protein 13 (TRIP13), an ATPase associated with various cellular activities and a key player in cancer progression.

Core Mechanism of Action

This compound exerts its anti-myeloma effects by directly targeting and inhibiting the enzymatic activity of TRIP13.[1] TRIP13 is overexpressed in multiple myeloma and is associated with poor prognosis, disease progression, and drug resistance.[2][3] By inhibiting TRIP13, this compound disrupts critical cellular processes that malignant plasma cells rely on for survival and proliferation.

The primary mechanism involves the disruption of the spindle assembly checkpoint (SAC), a crucial cell cycle regulatory mechanism. TRIP13 is known to regulate the turnover of MAD2, a key component of the SAC.[2][3] Inhibition of TRIP13 leads to the accumulation of MAD2, causing cell cycle arrest and subsequent apoptosis in myeloma cells.[2][3]

Furthermore, studies on the related compound DCZ5417, which also targets TRIP13, have elucidated a downstream signaling cascade involving the MAPK and Akt pathways.[4] It is highly probable that this compound shares a similar mechanism, leading to the inhibition of pro-survival signaling pathways in multiple myeloma cells.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound in Multiple Myeloma Cell Lines

| Cell Line | IC50 (µM) |

| H929R | 8.47 |

| OCI-My5 | 4.32 |

| ARP-1 | 3.18 |

Data from BioWorld article citing Dong, S. et al. Bioorg Med Chem Lett 2024, 98:e139.[5]

Table 2: Binding Affinity and In Vivo Data for this compound

| Parameter | Value |

| Kd for TRIP13 protein | 15.3 µM |

| Safe in vivo dosage (mice) | 50 mg/kg (intraperitoneal) |

| Efficacious in vivo dosage (xenograft model) | 15 mg/kg (intraperitoneal, once daily) |

Data from BioWorld article citing Dong, S. et al. Bioorg Med Chem Lett 2024, 98:e139.[5]

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway affected by this compound in multiple myeloma cells.

Caption: Proposed mechanism of this compound in multiple myeloma.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (CCK-8)

This protocol is based on standard Cell Counting Kit-8 (CCK-8) assay procedures.[6][7][8][9][10]

-

Cell Seeding:

-

Culture multiple myeloma cell lines (e.g., H929R, OCI-My5, ARP-1) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.

-

-

Drug Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Serially dilute this compound to the desired concentrations (e.g., ranging from 0.1 to 100 µM) in the culture medium.

-

Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a blank control (medium only).

-

Incubate the plate for 72 hours.

-

-

CCK-8 Reagent Addition and Incubation:

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 2-4 hours at 37°C.

-

-

Data Acquisition:

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control after subtracting the background absorbance.

-

Determine the IC50 value by plotting the cell viability against the log of the drug concentration and fitting the data to a dose-response curve.

-

In Vivo Multiple Myeloma Xenograft Model

This protocol is based on standard procedures for establishing and utilizing xenograft models of multiple myeloma.[11][12][13][14]

-

Animal Model:

-

Use immunodeficient mice (e.g., NOD-SCID or similar strains) to prevent graft rejection.

-

-

Cell Implantation:

-

Harvest multiple myeloma cells (e.g., ARP-1) during the logarithmic growth phase.

-

Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel.

-

Subcutaneously inject approximately 1 x 10^7 cells in a volume of 100-200 µL into the flank of each mouse.

-

-

Tumor Growth Monitoring and Treatment Initiation:

-

Monitor the mice regularly for tumor formation and measure the tumor volume using calipers (Volume = 0.5 x length x width^2).

-

Once the tumors reach a palpable size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Prepare this compound for intraperitoneal (i.p.) injection. A formulation of 10% DMSO and 90% corn oil has been suggested for in vivo use.[15]

-

Administer this compound at the desired dose (e.g., 15 mg/kg) daily via i.p. injection.

-

Administer the vehicle control to the control group following the same schedule.

-

-

Efficacy and Toxicity Assessment:

-

Measure tumor volumes and body weights every 2-3 days.

-

Monitor the general health and behavior of the mice.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

-

Experimental Workflow Diagram

The following diagram outlines the general workflow for the preclinical evaluation of this compound.

Caption: General workflow for preclinical evaluation.

References

- 1. Design and synthesis of cantharidin derivative this compound as a TRIP13 inhibitor with anti-multiple myeloma activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. TRIP13 impairs mitotic checkpoint surveillance and is associated with poor prognosis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. The novel norcantharidin derivative DCZ5417 suppresses multiple myeloma progression by targeting the TRIP13-MAPK-YWHAE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Blistering agent derivative exerts anticancer activity | BioWorld [bioworld.com]

- 6. Cell proliferation evaluation by the CCK-8 assay [bio-protocol.org]

- 7. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 8. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]

- 9. ptglab.com [ptglab.com]

- 10. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Preclinical animal models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel myeloma patient-derived xenograft models unveil the potency of anlotinib to overcome bortezomib resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. oncology.labcorp.com [oncology.labcorp.com]

- 15. medchemexpress.com [medchemexpress.com]

The TRIP13 ATPase: A Comprehensive Technical Guide to the Protein Target of DCZ5418

For Researchers, Scientists, and Drug Development Professionals

Abstract

DCZ5418 is a novel small molecule inhibitor that demonstrates significant anti-multiple myeloma activity. This document provides an in-depth technical overview of its direct protein target, the Thyroid Hormone Receptor Interactor 13 (TRIP13). Extensive research has identified TRIP13, an AAA+ ATPase, as the key protein to which this compound binds, initiating a cascade of events that culminate in the suppression of tumor progression. This guide will detail the binding characteristics of this compound to TRIP13, the downstream signaling pathways affected, and the experimental methodologies used to elucidate these interactions, offering a valuable resource for researchers in oncology and drug development.

The Protein Target: TRIP13

Thyroid Hormone Receptor Interactor 13 (TRIP13) is a member of the ATPases Associated with diverse cellular Activities (AAA+) superfamily. These proteins are known to play crucial roles in a variety of cellular processes, including protein unfolding, complex assembly and disassembly, and DNA replication and repair. In the context of multiple myeloma, TRIP13 has been identified as a promising therapeutic target due to its overexpression in cancer cells and its role in promoting tumor cell survival and proliferation.

Quantitative Analysis of this compound-TRIP13 Interaction

The interaction between this compound and TRIP13 has been characterized through various biophysical and cellular assays, yielding quantitative data that underscore the potency and specificity of this inhibitor.

| Parameter | Value | Cell Lines | Method | Reference |

| Binding Affinity (Kd) | 15.3 µM | - | Surface Plasmon Resonance (SPR) | [1] |

| IC50 | 8.47 µM | H929R | Cell Viability Assay | [1] |

| 4.32 µM | OCI-My5 | Cell Viability Assay | [1] | |

| 3.18 µM | ARP-1 | Cell Viability Assay | [1] |

Mechanism of Action and Signaling Pathway

This compound exerts its anti-cancer effects by directly binding to and inhibiting the ATPase activity of TRIP13. This inhibition disrupts the formation and function of the TRIP13/YWHAE protein complex. The perturbation of this complex subsequently leads to the downregulation of the ERK/MAPK signaling pathway, a critical pathway for cell proliferation and survival.[2][3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of the this compound-TRIP13 interaction.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.

Protocol:

-

Immobilization of Ligand: Recombinant human TRIP13 protein is immobilized on a CM5 sensor chip using standard amine coupling chemistry.

-

Analyte Preparation: A stock solution of this compound is prepared in DMSO and then serially diluted in running buffer (e.g., HBS-EP+) to the desired concentrations.

-

Binding Measurement: The diluted this compound solutions are injected over the sensor surface at a constant flow rate. The association and dissociation phases are monitored in real-time by detecting changes in the refractive index at the sensor surface.

-

Data Analysis: The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method to verify drug binding to its target in a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.

Protocol:

-

Cell Treatment: Multiple myeloma cells are treated with either this compound or a vehicle control (DMSO) for a specified time.

-

Heating: The cell suspensions are heated to a range of temperatures to induce protein denaturation and aggregation.

-

Cell Lysis and Fractionation: Cells are lysed, and the soluble protein fraction is separated from the aggregated proteins by centrifugation.

-

Protein Detection: The amount of soluble TRIP13 in each sample is quantified by Western blotting or other protein detection methods.

-

Data Analysis: The melting curves of TRIP13 in the presence and absence of this compound are plotted. A shift in the melting curve to a higher temperature indicates stabilization of TRIP13 by this compound, confirming target engagement.

ATPase Activity Assay

This assay measures the enzymatic activity of TRIP13 and the inhibitory effect of this compound.

Protocol:

-

Reaction Setup: Recombinant TRIP13 is incubated with ATP in a reaction buffer in the presence of varying concentrations of this compound or a vehicle control.

-

ATP Hydrolysis: The reaction is allowed to proceed for a set time at 37°C, during which TRIP13 hydrolyzes ATP to ADP.

-

Detection: The amount of ADP produced is quantified using a commercial kit, such as the ADP-Glo™ Kinase Assay. This assay converts the generated ADP into a luminescent signal.

-

Data Analysis: The luminescence signal is measured, and the percentage of ATPase activity inhibition is calculated for each concentration of this compound to determine the IC50 value.

In Vivo Xenograft Model

To assess the anti-tumor efficacy of this compound in a living organism, a multiple myeloma xenograft model is utilized.

Protocol:

-

Cell Implantation: Human multiple myeloma cells (e.g., H929R) are subcutaneously or orthotopically implanted into immunodeficient mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomized into treatment and control groups. The treatment group receives daily administration of this compound (e.g., 15 mg/kg, intraperitoneally), while the control group receives a vehicle.[1]

-

Monitoring: Tumor volume and body weight are measured regularly throughout the study.

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, Western blotting) to assess target modulation and downstream effects.

Conclusion

This compound is a promising therapeutic agent for multiple myeloma that functions through the direct inhibition of TRIP13. The quantitative data on its binding affinity and cellular potency, coupled with a clear understanding of its mechanism of action involving the disruption of the TRIP13/YWHAE complex and subsequent inhibition of the ERK/MAPK signaling pathway, provide a strong rationale for its continued development. The experimental protocols detailed herein offer a robust framework for the further investigation of this compound and other potential TRIP13 inhibitors. This comprehensive technical guide serves as a foundational resource for researchers dedicated to advancing novel cancer therapeutics.

References

DCZ5418: A Novel Cantharidin Derivative Targeting TRIP13 for the Treatment of Multiple Myeloma

A Technical Guide for Researchers and Drug Development Professionals

Abstract

DCZ5418 is a novel synthetic derivative of cantharidin, a natural toxin with known anti-cancer properties.[1][2] Developed as a potent and selective inhibitor of Thyroid Hormone Receptor Interacting Protein 13 (TRIP13), this compound demonstrates significant anti-multiple myeloma (MM) activity both in vitro and in vivo.[2][3] This document provides a comprehensive technical overview of this compound, including its mechanism of action, synthesis, preclinical data, and detailed experimental methodologies, intended for researchers and professionals in the field of oncology drug development.

Introduction

Cantharidin, a natural compound isolated from blister beetles, has a long history in traditional medicine and has been investigated for its anti-tumor effects.[1][4][5][6] However, its clinical utility is hampered by significant toxicity.[1][6][7] This has led to the development of cantharidin derivatives with improved therapeutic indices. This compound emerged from a lead optimization program aimed at identifying cantharidin analogs with enhanced safety and efficacy.[3] It was designed based on the structural similarities between the aliphatic endocyclic moiety of cantharidin and another TRIP13 inhibitor, DCZ0415.[3] this compound has been identified as a promising drug candidate for multiple myeloma, a malignancy of plasma cells.

Mechanism of Action: TRIP13 Inhibition

This compound exerts its anti-cancer effects through the inhibition of TRIP13, an AAA+ ATPase involved in the spindle assembly checkpoint and DNA damage repair. The molecular docking studies have indicated that this compound has a binding mode to the TRIP13 protein similar to that of DCZ0415, but with a stronger docking score.[3] By inhibiting TRIP13, this compound disrupts critical cellular processes in multiple myeloma cells, leading to cell growth inhibition and apoptosis.

Caption: Mechanism of action of this compound via TRIP13 inhibition.

Preclinical Data

In Vitro Activity

This compound has demonstrated potent anti-proliferative activity against various multiple myeloma cell lines. The half-maximal inhibitory concentration (IC50) values and TRIP13 binding affinity are summarized in the table below.

| Cell Line | IC50 (µM) | TRIP13 Binding (Kd, µM) | Reference |

| H929R | 8.47 | 15.3 | [2] |

| OCI-My5 | 4.32 | Not Reported | [2] |

| ARP-1 | 3.18 | Not Reported | [2] |

Table 1: In Vitro Activity of this compound in Multiple Myeloma Cell Lines.

In Vivo Efficacy

The anti-tumor efficacy of this compound was evaluated in a multiple myeloma xenograft mouse model.

| Animal Model | Treatment | Dosage | Tumor Growth Inhibition | Reference |

| Multiple Myeloma Xenograft | This compound | 15 mg/kg (i.p., once daily) | Significant | [2] |

Table 2: In Vivo Efficacy of this compound.

Safety Profile

Acute toxicity studies in mice have shown that this compound is less toxic than its parent compound, cantharidin.[3] Intraperitoneal administration of this compound at 50 mg/kg did not show any toxic effects on the heart, liver, or kidney.[2]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is based on the structural modification of cantharidin, inspired by the structure of the TRIP13 inhibitor DCZ0415.[3] The detailed synthetic route involves a multi-step process, which is outlined in the workflow below.

Caption: General workflow for the synthesis of this compound.

A detailed, step-by-step synthesis protocol can be found in the supplementary materials of the primary publication.

Cell Viability Assay

The anti-proliferative effect of this compound on multiple myeloma cell lines was determined using a standard cell viability assay.

Caption: Workflow for the cell viability assay.

-

Cell Culture: Multiple myeloma cell lines (H929R, OCI-My5, ARP-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Plating: Cells are seeded in 96-well plates at a predetermined density.

-

Treatment: The following day, cells are treated with a serial dilution of this compound.

-

Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assessment: Cell viability is assessed using a commercially available kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) according to the manufacturer's instructions.

-

Data Analysis: Luminescence or absorbance is measured using a plate reader, and the data is analyzed to determine the IC50 values.

TRIP13 Binding Assay

The binding affinity of this compound to the TRIP13 protein was determined using a biophysical method such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

Caption: General workflow for a TRIP13 binding assay (SPR).

In Vivo Xenograft Study

The anti-tumor activity of this compound in vivo was assessed using a subcutaneous xenograft model in immunodeficient mice.

-

Cell Implantation: Multiple myeloma cells are implanted subcutaneously into the flank of immunodeficient mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Randomization: Mice are randomized into vehicle control and treatment groups.

-

Treatment: this compound is administered intraperitoneally (i.p.) at a dose of 15 mg/kg daily.

-

Monitoring: Tumor volume and body weight are measured regularly.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and tumors are excised for further analysis.

Conclusion

This compound is a promising cantharidin derivative with potent anti-multiple myeloma activity mediated through the inhibition of TRIP13. Its improved safety profile compared to cantharidin, coupled with its significant in vitro and in vivo efficacy, makes it a strong candidate for further preclinical and clinical development. The detailed methodologies provided in this guide are intended to facilitate further research and evaluation of this novel therapeutic agent.

References

- 1. The Effects of Cantharidin and Cantharidin Derivates on Tumour Cells | Bentham Science [eurekaselect.com]

- 2. Blistering agent derivative exerts anticancer activity | BioWorld [bioworld.com]

- 3. Design and synthesis of cantharidin derivative this compound as a TRIP13 inhibitor with anti-multiple myeloma activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Anticancer Attributes of Cantharidin: Involved Molecular Mechanisms and Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Exploring Cantharidin and its Analogues as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cantharidin Derivative DCZ5418: A Potent Inhibitor of TRIP13 for Anti-Multiple Myeloma Therapy

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Thyroid hormone receptor-interacting protein 13 (TRIP13), an AAA+ ATPase, has emerged as a significant therapeutic target in oncology due to its overexpression in various cancers and its role in promoting tumorigenesis and drug resistance.[1] This whitepaper provides a comprehensive technical overview of DCZ5418, a novel cantharidin derivative, which demonstrates potent and specific inhibition of TRIP13, leading to significant anti-multiple myeloma (MM) activity both in vitro and in vivo.[2] Summarized quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action are presented to facilitate further research and development of this promising therapeutic agent.

Introduction to TRIP13 and its Role in Cancer

TRIP13 is a key regulator of the spindle assembly checkpoint (SAC) and is involved in DNA repair pathways.[1] Its dysregulation has been linked to chromosomal instability and the progression of numerous malignancies, including multiple myeloma.[1] Elevated TRIP13 expression in MM patients is correlated with poor prognosis and disease relapse.[3] The oncogenic functions of TRIP13 are mediated through various signaling pathways, including the PI3K/Akt/mTOR and Wnt signaling pathways.[4]

This compound: A Novel TRIP13 Inhibitor

This compound is a cantharidin derivative designed and synthesized as a specific inhibitor of TRIP13.[2] Molecular docking studies indicate that this compound shares a similar binding mode to the TRIP13 protein as its predecessor, DCZ0415, but with a stronger docking score.[2] This enhanced binding affinity translates to potent anti-MM activity.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the efficacy and potency of this compound.

Table 1: In Vitro Activity of this compound Against Multiple Myeloma Cell Lines

| Cell Line | IC50 (µM) |

| H929R | 8.47 |

| OCI-My5 | 4.32 |

| ARP-1 | 3.18 |

Data sourced from BioWorld article on DCZ-5418.

Table 2: Binding Affinity and In Vitro Efficacy of this compound

| Parameter | Value |

| Kd for TRIP13 | 15.3 µM |

| H92R Cell Viability Inhibition (at 10 µM) | 49.3% |

Data sourced from BioWorld article on DCZ-5418.

Table 3: In Vivo Efficacy of this compound in a Multiple Myeloma Xenograft Model

| Compound | Dosage | Outcome |

| This compound | 15 mg/kg (i.p., once daily) | Significant inhibition of tumor growth |

| DCZ0415 | 25 mg/kg | Less effective than this compound at a higher dose |

Data sourced from PubMed abstract on this compound.[2]

Mechanism of Action and Signaling Pathways

This compound exerts its anti-cancer effects by directly inhibiting the ATPase activity of TRIP13. This inhibition disrupts key signaling pathways involved in cell proliferation and survival. Based on studies of related TRIP13 inhibitors, it is proposed that this compound perturbs the TRIP13/YWHAE complex and subsequently inhibits the ERK/MAPK signaling axis.[1]

References

- 1. The novel norcantharidin derivative DCZ5417 suppresses multiple myeloma progression by targeting the TRIP13-MAPK-YWHAE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and synthesis of cantharidin derivative this compound as a TRIP13 inhibitor with anti-multiple myeloma activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Advancing the development of TRIP13 inhibitors: A high-throughput screening approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TRIP13 Plays an Important Role in the Sensitivity of Leukemia Cell Response to Sulforaphane Therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis and Characterization of DCZ5418: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide on the TRIP13 Inhibitor DCZ5418 for Researchers, Scientists, and Drug Development Professionals.

This whitepaper provides a comprehensive overview of the synthesis and characterization of this compound, a novel cantharidin derivative with potent anti-multiple myeloma activity. This compound was developed as a specific inhibitor of Thyroid Receptor Interacting Protein 13 (TRIP13), a key regulator in several cellular processes implicated in cancer progression. This document details the scientific rationale behind its design, a proposed synthesis pathway, its biological activity, and the experimental methodologies used for its characterization.

Executive Summary

This compound is a promising therapeutic candidate for multiple myeloma, demonstrating significant in vitro and in vivo efficacy.[1] Inspired by the structure of the natural product cantharidin and the known TRIP13 inhibitor DCZ0415, this compound was designed to offer improved safety and potent anti-cancer activity.[1] Molecular docking studies indicate a strong binding affinity to TRIP13, and biological assays confirm its inhibitory effect on the enzyme's ATPase activity.[1] In preclinical models, this compound has been shown to inhibit the growth of multiple myeloma cells and tumors in xenograft models at lower doses than comparator compounds, highlighting its potential as a next-generation therapeutic agent.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and its comparator compounds.

Table 1: In Vitro Biological Activity of this compound

| Parameter | Cell Line | Value | Reference |

| IC50 | H929R | 8.47 µM | [2] |

| OCI-My5 | 4.32 µM | [2] | |

| ARP-1 | 3.18 µM | [2] | |

| Cell Viability Inhibition | H92R (at 10 µM) | 49.3% | [2] |

| Binding Affinity (Kd) | TRIP13 Protein | 15.3 µM | [2] |

Table 2: In Vivo Efficacy and Safety of this compound

| Parameter | Animal Model | Dosage | Outcome | Reference |

| Anti-MM Effects | Tumor Xenograft | 15 mg/kg (i.p., once daily) | Significant tumor growth inhibition | [1][2] |

| Acute Toxicity | Mice | 50 mg/kg (i.p.) | No toxic effects observed in heart, liver, or kidney | [2] |

Synthesis and Characterization

Proposed Synthesis of this compound

While a detailed, step-by-step protocol for the synthesis of this compound has not been publicly disclosed, a plausible synthetic route can be devised based on the known chemistry of cantharidin and its derivatives. The synthesis likely involves the modification of the cantharidin backbone to introduce the pharmacophore responsible for TRIP13 inhibition, which is inspired by the structure of DCZ0415.

Caption: Proposed synthetic pathway for this compound from Cantharidin.

Characterization Methods

The structural identity and purity of this compound would be confirmed using a suite of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure of the synthesized compound, confirming the presence of key functional groups and the overall carbon-hydrogen framework.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the precise molecular weight of this compound, further confirming its elemental composition.

-

High-Performance Liquid Chromatography (HPLC): HPLC is utilized to assess the purity of the final compound and to isolate it from any remaining starting materials or byproducts.

Experimental Protocols

TRIP13 ATPase Inhibitory Assay

This assay is crucial for determining the inhibitory activity of this compound on its target protein, TRIP13. A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, is a common method.

Protocol:

-

Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, NaCl, MgCl₂, DTT, and glycerol. Dilute the purified TRIP13 protein to the desired concentration in the reaction buffer. Prepare a solution of this compound at various concentrations.

-

Reaction Incubation: In a 96-well plate, mix the TRIP13 protein with the different concentrations of this compound or a vehicle control (e.g., DMSO). Pre-incubate the mixture for a defined period (e.g., 30 minutes) at 37°C.

-

Initiation of ATPase Reaction: Add ATP to each well to initiate the ATPase reaction. Incubate for a specific time (e.g., 60 minutes) at 37°C.

-

Signal Detection: Add the ADP-Glo™ Reagent to stop the enzymatic reaction and deplete the remaining ATP. Subsequently, add the Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction, producing a luminescent signal.

-

Data Analysis: Measure the luminescence using a plate reader. The decrease in luminescence is proportional to the inhibition of TRIP13 ATPase activity. Calculate the IC50 value of this compound.

Caption: Workflow for the TRIP13 ATPase inhibitory assay.

Multiple Myeloma Xenograft Model

This in vivo model is essential for evaluating the anti-tumor efficacy and safety of this compound in a living organism.

Protocol:

-

Cell Culture: Culture human multiple myeloma cell lines (e.g., H929R, OCI-My5, or ARP-1) under standard sterile conditions.

-

Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG mice) to prevent rejection of the human tumor cells.

-

Tumor Implantation: Subcutaneously inject a suspension of the multiple myeloma cells into the flank of each mouse.

-

Tumor Growth Monitoring: Regularly monitor the mice for tumor growth. Once the tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound (e.g., 15 mg/kg) or a vehicle control to the respective groups via intraperitoneal (i.p.) injection daily.

-

Efficacy and Toxicity Assessment: Measure tumor volume and body weight of the mice regularly throughout the study. At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis. Collect major organs for histological examination to assess toxicity.

-

Data Analysis: Compare the tumor growth and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy of this compound.

Mechanism of Action: TRIP13 Signaling Pathway

This compound exerts its anti-myeloma effects by inhibiting TRIP13. In a closely related compound, DCZ5417, the inhibition of TRIP13 has been shown to disrupt the TRIP13/YWHAE complex and subsequently inhibit the ERK/MAPK signaling pathway, which is crucial for cell proliferation and survival.[3] It is highly probable that this compound functions through a similar mechanism.

Caption: Proposed signaling pathway of this compound via TRIP13 inhibition.

Conclusion

This compound represents a significant advancement in the development of targeted therapies for multiple myeloma. Its rational design, potent TRIP13 inhibition, and favorable in vivo activity and safety profile make it a strong candidate for further clinical investigation. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals seeking to build upon this promising work.

References

- 1. Design and synthesis of cantharidin derivative this compound as a TRIP13 inhibitor with anti-multiple myeloma activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation and Characterization of Impurities Present in 8-Chlorotheophylline | Semantic Scholar [semanticscholar.org]

- 3. Advancing the development of TRIP13 inhibitors: A high-throughput screening approach - PubMed [pubmed.ncbi.nlm.nih.gov]

The TRIP13 Inhibitor DCZ5418: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of DCZ5418, a potent and selective inhibitor of the AAA+ ATPase TRIP13. This guide details its chemical properties, mechanism of action, and its potential as a therapeutic agent in multiple myeloma, supported by experimental data and detailed protocols.

Core Compound Information

This compound has been identified as a promising small molecule inhibitor targeting Thyroid Hormone Receptor Interacting Protein 13 (TRIP13), a key regulator of the spindle assembly checkpoint and DNA damage response.[1][2] Its chemical and physical properties are summarized below.

| Property | Value | Source |

| CAS Number | 2883709-99-5 | [1] |

| Molecular Weight | 362.42 g/mol | [1] |

Mechanism of Action and Therapeutic Potential

This compound functions as a direct inhibitor of TRIP13, exhibiting anti-multiple myeloma (MM) activity both in laboratory settings and in living organisms.[1] By targeting TRIP13, this compound disrupts critical cellular processes in cancer cells, leading to cell death and inhibition of tumor growth.

The overexpression of TRIP13 has been linked to the progression of various cancers, including multiple myeloma.[2] TRIP13 is involved in several key signaling pathways that promote cancer cell proliferation, survival, and drug resistance. This compound's inhibitory action on TRIP13 has been shown to modulate these pathways, highlighting its therapeutic potential.

Signaling Pathways Affected by this compound

The inhibition of TRIP13 by this compound impacts several downstream signaling pathways crucial for cancer cell survival and proliferation. These include:

-

PI3K/AKT/mTOR Pathway: Overexpression of TRIP13 can activate this pathway, promoting cell growth and survival.[3]

-

ERK/MAPK Signaling Axis: this compound has been shown to inhibit this pathway, which is critical for cell proliferation and differentiation.[4]

Below is a diagram illustrating the central role of TRIP13 in these signaling cascades and the point of intervention for this compound.

References

- 1. Cellular thermal shift assay (CETSA) [bio-protocol.org]

- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of DCZ5418: A Novel TRIP13 Inhibitor for Multiple Myeloma

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for DCZ5418, a novel cantharidin derivative with promising anti-tumor activity in multiple myeloma (MM). This compound functions as a potent inhibitor of TRIP13 (Thyroid Hormone Receptor Interacting Protein 13), a key protein implicated in the progression of multiple myeloma. This document summarizes the quantitative data, details the experimental methodologies, and visualizes the associated signaling pathways and workflows to support further research and development of this compound.

Quantitative Data Summary

The preclinical efficacy of this compound has been evaluated through a series of in vitro and in vivo studies. The data highlights its potency in inhibiting multiple myeloma cell growth and its favorable safety profile.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Value | Reference |

| IC50 | H929R | 8.47 µM | [1] |

| OCI-My5 | 4.32 µM | [1] | |

| ARP-1 | 3.18 µM | [1] | |

| Cell Viability Inhibition | H92R (at 10 µM) | 49.3% | [1] |

| TRIP13 Binding Affinity (Kd) | - | 15.3 µM | [1] |

Table 2: In Vivo Efficacy and Safety of this compound in Xenograft Models

| Parameter | Model | Dosage | Outcome | Reference |

| Tumor Growth Inhibition | Multiple Myeloma Xenograft | 15 mg/kg (i.p., once daily) | Significant inhibition of tumor growth | [1][2] |

| Acute Toxicity | Mice | 50 mg/kg (i.p.) | No toxic effects observed in heart, liver, or kidney | [1] |

| Comparative Efficacy | Tumor Xenograft Models | 15 mg/kg (this compound) vs. 25 mg/kg (DCZ0415) | This compound showed good anti-MM effects at a lower dose | [2] |

Mechanism of Action and Signaling Pathway

This compound exerts its anti-myeloma effects by inhibiting TRIP13, an AAA+ ATPase that plays a crucial role in the spindle assembly checkpoint and DNA repair pathways.[3] Inhibition of TRIP13 in multiple myeloma cells has been shown to impair DNA repair mechanisms and inhibit the NF-kB signaling pathway.[3] A structurally similar compound, DCZ5417, has been demonstrated to suppress multiple myeloma progression by targeting the TRIP13–MAPK–YWHAE signaling pathway.[4][5] It is proposed that this compound functions through a similar mechanism, leading to cell cycle arrest and apoptosis in cancer cells.

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

In Vitro Cell Viability Assay (CCK-8)

-

Cell Lines: Human multiple myeloma cell lines NCI-H929, ARP-1, H929R, and OCI-My5 were used.[1][3]

-

Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Procedure:

-

Cells were seeded in 96-well plates at a density of 2 x 10^5 cells/mL.

-

This compound was added at various concentrations, and the plates were incubated for 72 hours.

-

10 µL of Cell Counting Kit-8 (CCK-8) solution was added to each well and incubated for 2-4 hours.

-

The absorbance at 450 nm was measured using a microplate reader.

-

The IC50 values were calculated from the dose-response curves.

-

TRIP13 Binding Affinity Assay (Surface Plasmon Resonance - SPR)

-

Objective: To determine the binding affinity (Kd) of this compound to the TRIP13 protein.

-

General Protocol:

-

Recombinant human TRIP13 protein is immobilized on a sensor chip.

-

A series of concentrations of this compound are flowed over the chip surface.

-

The binding and dissociation are monitored in real-time by detecting changes in the refractive index at the sensor surface.

-

The resulting sensorgrams are analyzed to calculate the association (ka) and dissociation (kd) rate constants.

-

The equilibrium dissociation constant (Kd) is calculated as kd/ka.

-

In Vivo Tumor Xenograft Model

-

Animal Model: Female severe combined immunodeficient (SCID) mice were used.

-

Tumor Implantation: 5 x 10^6 NCI-H929 multiple myeloma cells were injected subcutaneously into the right flank of each mouse.

-

Treatment:

-

Monitoring: Tumor volume was measured regularly using calipers. Animal body weight and general health were also monitored.

-

Endpoint: The study was terminated when tumors in the control group reached a predetermined size, and tumors were excised for further analysis.

Conclusion

The preclinical data for this compound strongly suggest its potential as a therapeutic agent for multiple myeloma. Its potent in vitro and in vivo anti-tumor activity, coupled with a favorable safety profile, warrants further investigation. The mechanism of action, centered on the inhibition of TRIP13 and the subsequent disruption of critical cancer cell signaling pathways, provides a solid rationale for its clinical development. This guide provides a foundational resource for researchers and drug development professionals interested in advancing this compound towards clinical application.

References

- 1. NCI-H929 (H929) xenograft model of human MM [bio-protocol.org]

- 2. Advancing the development of TRIP13 inhibitors: A high-throughput screening approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ATP Activity Assay of TRIP13 in the Presence of SHLD2L.3–REV7 Substrate. [bio-protocol.org]

- 4. Discovery of novel antimyeloma agents targeting TRIP13 by molecular modeling and bioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. H929 Xenograft Model - Altogen Labs [altogenlabs.com]

The Discovery and Development of DCZ5418: A TRIP13 Inhibitor for Multiple Myeloma

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

DCZ5418 is a novel, preclinical, small-molecule inhibitor of Thyroid Hormone Receptor Interacting Protein 13 (TRIP13) with demonstrated anti-multiple myeloma (MM) activity.[1] Developed as a derivative of the natural product cantharidin, this compound exhibits improved safety and in vivo efficacy compared to its predecessors.[1] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical data, and experimental methodologies associated with this compound, offering valuable insights for researchers and drug development professionals in the field of oncology and targeted therapies.

Introduction: The Rationale for Targeting TRIP13 in Multiple Myeloma

Multiple myeloma is a hematological malignancy characterized by the proliferation of malignant plasma cells in the bone marrow. Despite advancements in treatment, drug resistance remains a significant clinical challenge. TRIP13, an AAA+ ATPase, has emerged as a promising therapeutic target in multiple myeloma due to its overexpression in cancer cells and its critical role in mitotic checkpoint signaling and DNA repair pathways. Inhibition of TRIP13 offers a novel strategy to induce cancer cell death and potentially overcome resistance to existing therapies.

This compound was designed and synthesized as a potent and selective inhibitor of TRIP13.[1] It is a derivative of cantharidin, a natural product known to inhibit MM cell growth but limited by its toxicity.[1] this compound was developed to retain the anti-myeloma activity while reducing the adverse effects associated with cantharidin.[1]

Mechanism of Action: Inhibition of the TRIP13 Signaling Pathway

This compound exerts its anti-myeloma effects by directly inhibiting the ATPase activity of TRIP13. This inhibition disrupts the downstream signaling pathways that promote cancer cell survival and proliferation. In multiple myeloma, TRIP13 is implicated in the regulation of the MAPK/ERK signaling pathway. The inhibition of TRIP13 by this compound is believed to interfere with the TRIP13/YWHAE complex, leading to the suppression of the ERK/MAPK signaling axis.

Quantitative Preclinical Data

The preclinical evaluation of this compound has demonstrated its potent in vitro and in vivo activity against multiple myeloma. The following tables summarize the key quantitative data available from published studies.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Value | Reference |

| IC50 | H929R | 8.47 µM | [1] |

| OCI-My5 | 4.32 µM | [1] | |

| ARP-1 | 3.18 µM | [1] | |

| Kd (TRIP13) | - | 15.3 µM | [1] |

| Cell Viability Inhibition | H929R (at 10 µM) | 49.3% | [1] |

Table 2: In Vivo Data for this compound

| Parameter | Model | Dosage | Outcome | Reference |

| Efficacy | Multiple Myeloma Xenograft | 15 mg/kg (i.p., once daily) | Significant inhibition of tumor growth | [1] |

| Acute Toxicity | Mice | 50 mg/kg (i.p.) | No toxic effects observed in heart, liver, or kidney | [1] |

Experimental Protocols

Detailed experimental protocols for the synthesis and comprehensive in vivo characterization of this compound are not fully available in the public domain. However, based on related studies of TRIP13 inhibitors, the following methodologies are representative of the key experiments conducted.

TRIP13 ATPase Activity Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the ATPase activity of TRIP13 and the inhibitory effect of compounds like this compound.

-

Reaction Setup: A reaction mixture is prepared containing recombinant TRIP13 enzyme, ATP, and the test compound (this compound) in a suitable buffer.

-

Incubation: The reaction is incubated at room temperature to allow for ATP hydrolysis by TRIP13.

-

ATP Depletion: ADP-Glo™ Reagent is added to terminate the enzymatic reaction and deplete the remaining ATP.

-

ADP to ATP Conversion: Kinase Detection Reagent is added, which contains an enzyme that converts the ADP generated in the first step back to ATP.

-

Luminescence Detection: The newly synthesized ATP is used in a luciferase reaction to produce a luminescent signal, which is proportional to the initial ADP concentration and, therefore, the TRIP13 ATPase activity. The signal is measured using a luminometer. A decrease in luminescence in the presence of this compound indicates inhibition of TRIP13 ATPase activity.

In Vivo Multiple Myeloma Xenograft Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

-

Cell Implantation: Human multiple myeloma cells (e.g., H929) are subcutaneously injected into immunocompromised mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomized into control and treatment groups. The treatment group receives this compound (e.g., 15 mg/kg, intraperitoneally, once daily), while the control group receives a vehicle.

-

Monitoring: Tumor volume and body weight are measured regularly throughout the study.

-

Endpoint: At the end of the study, mice are euthanized, and tumors are excised and weighed. The tumor growth inhibition is calculated by comparing the tumor sizes in the treated group to the control group.

Developmental Workflow and Status

The development of this compound has followed a logical preclinical drug discovery path, starting from lead identification and optimization to in vitro and in vivo validation.

As of late 2025, this compound is in the preclinical stage of development . There is no publicly available information to suggest that it has entered Investigational New Drug (IND)-enabling studies or clinical trials. Further preclinical development will be required to fully characterize its safety and efficacy profile before it can be considered for human testing.

Conclusion

This compound represents a promising preclinical candidate for the treatment of multiple myeloma. Its targeted inhibition of TRIP13, favorable in vitro and in vivo activity, and improved safety profile over its parent compound make it a compelling subject for further investigation. The data and methodologies presented in this guide provide a solid foundation for researchers and drug developers interested in advancing our understanding of TRIP13 inhibition and its therapeutic potential in oncology. Future studies should focus on comprehensive pharmacokinetic and pharmacodynamic characterization, as well as IND-enabling toxicology studies, to pave the way for potential clinical evaluation.

References

Methodological & Application

Application Notes and Protocols for DCZ5418 In Vitro Assays in Multiple Myeloma Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

DCZ5418 is a novel cantharidin derivative identified as a potent inhibitor of TRIP13 (Thyroid Hormone Receptor Interacting Protein 13), an AAA+ ATPase.[1] TRIP13 is overexpressed in multiple myeloma (MM) and is associated with the proliferation and progression of the disease.[2] this compound demonstrates significant anti-myeloma activity both in vitro and in vivo, presenting a promising therapeutic agent for this malignancy.[1][3] These application notes provide detailed protocols for essential in vitro assays to evaluate the efficacy and mechanism of action of this compound in multiple myeloma cell lines.

Mechanism of Action

This compound and its closely related analog, DCZ5417, exert their anti-myeloma effects by targeting TRIP13.[1][3] Inhibition of the ATPase activity of TRIP13 by these compounds disrupts the TRIP13/YWHAE complex, leading to the suppression of the ERK/MAPK signaling pathway.[3][4] This cascade of events ultimately inhibits cell proliferation, induces apoptosis, and causes cell cycle arrest in multiple myeloma cells.

Core Experimental Protocols

This section outlines the detailed methodologies for key in vitro experiments to characterize the anti-myeloma activity of this compound.

Cell Viability Assay (CCK-8 Assay)

This assay determines the cytotoxic effect of this compound on MM cell lines.

Materials:

-

Multiple myeloma cell lines (e.g., NCI-H929, ARP-1, RPMI-8226)[2]

-

RPMI-1640 medium with 10% fetal bovine serum (FBS)[2]

-

This compound

-

Cell Counting Kit-8 (CCK-8)

-

96-well plates

-

Humidified incubator (37°C, 5% CO2)

Protocol:

-

Seed MM cells into 96-well plates at a density of 2 × 10^5 cells/mL.[2]

-

Prepare serial dilutions of this compound in culture medium.

-

Treat the cells with varying concentrations of this compound for 72 hours.[5] Include a vehicle control (DMSO).

-

Add 10 µL of CCK-8 reagent to each well and incubate for 2-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis in MM cells upon treatment with this compound.

Materials:

-

MM cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Treat MM cells with this compound at desired concentrations for 24-48 hours.[6]

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Cell Cycle Analysis

This experiment assesses the effect of this compound on cell cycle progression in MM cells.

Materials:

-

MM cell lines

-

This compound

-

PI/RNase Staining Buffer

-

Flow cytometer

Protocol:

-

Treat MM cells with this compound at various concentrations for 24 hours.[5]

-

Harvest and fix the cells in cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend in PI/RNase Staining Buffer.

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[5]

Western Blot Analysis

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis and cell cycle regulation following this compound treatment.

Materials:

-

MM cell lines

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-Caspase-3, anti-Caspase-8, anti-Bax, anti-Bcl-xL, anti-CDK4, anti-CDK6, anti-Cyclin D1)[5]

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection system

Protocol:

-

Treat MM cells with this compound for the desired time and concentration.

-

Lyse the cells in RIPA buffer and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence substrate.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes from the described in vitro assays based on studies with this compound and related compounds.

| Assay | Cell Lines | Treatment Conditions | Expected Outcome |

| Cell Viability (IC50) | NCI-H929, ARP-1 | 72h treatment with this compound | Dose-dependent decrease in cell viability.[2] |

| Apoptosis | H929 | 24h treatment with 10 µmol/L DCZ5417 | Significant increase in Annexin-V positive cells.[5] |

| Cell Cycle Arrest | H929, OCI-MY5 | 24h treatment with 5 and 10 µmol/L DCZ5417 | Accumulation of cells in the G0–G1 phase.[5] |

| Protein Expression | H929, OCI-MY5 | 24h treatment with DCZ5417 | Dose-dependent increase in cleaved Caspase-3 and Bax; dose-dependent decrease in CDK4, CDK6, and Cyclin D1.[5] |

Visualizations

The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow.

Caption: Proposed signaling pathway of this compound in multiple myeloma cells.

Caption: General experimental workflow for in vitro evaluation of this compound.

References

- 1. Design and synthesis of cantharidin derivative this compound as a TRIP13 inhibitor with anti-multiple myeloma activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of novel antimyeloma agents targeting TRIP13 by molecular modeling and bioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The novel norcantharidin derivative DCZ5417 suppresses multiple myeloma progression by targeting the TRIP13-MAPK-YWHAE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A novel phosphoramide compound, DCZ0805, shows potent anti-myeloma activity via the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Determination of DCZ5418 IC50 in H929R Multiple Myeloma Cells

For Research Use Only.

Introduction

DCZ5418 is a novel small molecule inhibitor of Thyroid Hormone Receptor Interacting Protein 13 (TRIP13), an AAA+ ATPase that has emerged as a promising therapeutic target in multiple myeloma (MM).[1][2] Overexpression of TRIP13 is associated with cancer progression and drug resistance. This compound, a derivative of cantharidin, has demonstrated potent anti-myeloma activity both in vitro and in vivo.[2] This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in the H929R human multiple myeloma cell line, a relevant model for studying MM. The IC50 value is a critical parameter for evaluating the potency of a compound and is essential for dose-selection in further preclinical studies.[3]

The H929R cell line is derived from the NCI-H929 human myeloma cell line, established from a malignant effusion of a patient with myeloma.[4][5] This cell line is characterized by its suspension growth and expression of plasma cell markers, making it a suitable model for MM research.[4][6]

The mechanism of action for TRIP13 inhibitors involves the disruption of key cellular processes. A related compound, DCZ5417, has been shown to exert its anti-proliferative effects by targeting TRIP13, leading to the disruption of the TRIP13/YWHAE complex and subsequent inhibition of the ERK/MAPK signaling pathway.[2][7] This pathway is crucial for cell proliferation and survival in many cancers, including multiple myeloma.

Data Presentation

The following table summarizes the reported IC50 value for this compound in H929R cells.

| Compound | Cell Line | IC50 (µM) | Assay Type | Reference |

| This compound | H929R | 8.47 | Cell Viability Assay | BioWorld |

Experimental Protocols

This section details the protocol for determining the IC50 of this compound in H929R cells using a common cell viability assay, such as the MTT or CellTiter-Glo® assay.

Materials

-

H929R human multiple myeloma cell line

-

This compound compound

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

96-well clear or opaque-walled microplates (depending on the assay)

-

Phosphate-Buffered Saline (PBS)

-

Solubilization solution (for MTT assay, e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo®)

-

Humidified incubator (37°C, 5% CO₂)

Cell Culture

-

Culture H929R cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

-

As H929R cells grow in suspension, subculture by centrifugation and resuspend in fresh medium to maintain a cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.

IC50 Determination Protocol (MTT Assay)

-

Cell Seeding:

-

Count the H929R cells using a hemocytometer or an automated cell counter.

-

Adjust the cell density to 2 x 10⁵ cells/mL in complete culture medium.

-

Seed 100 µL of the cell suspension (20,000 cells/well) into the wells of a 96-well plate.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the this compound stock solution in culture medium to obtain a range of concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest drug concentration.

-

Add 100 µL of the diluted compound or vehicle control to the corresponding wells of the 96-well plate containing the cells. The final volume in each well will be 200 µL.

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for an additional 4 hours at 37°C.

-

Centrifuge the plate at 500 x g for 5 minutes to pellet the cells and formazan crystals.

-

Carefully aspirate the supernatant without disturbing the cell pellet.

-

Add 150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

-

Plot the percentage of cell viability against the log of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Alternative Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

For a more sensitive and streamlined workflow, the CellTiter-Glo® assay can be used.

-

Follow steps 1-3 from the MTT assay protocol, using an opaque-walled 96-well plate.

-

After the 72-hour incubation, allow the plate to equilibrate to room temperature for 30 minutes.

-

Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate and analyze the data as described in step 5 of the MTT protocol to determine the IC50 value.

Visualizations

Signaling Pathway of this compound in Multiple Myeloma

Caption: Proposed mechanism of this compound action in multiple myeloma cells.

Experimental Workflow for IC50 Determination

Caption: Step-by-step workflow for determining the IC50 of this compound.

References

- 1. Discovery of novel antimyeloma agents targeting TRIP13 by molecular modeling and bioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. CellTiter-Glo® 2.0 Cell Viability Assay | ATP Assay | Promega [worldwide.promega.com]

- 6. OUH - Protocols [ous-research.no]

- 7. The novel norcantharidin derivative DCZ5417 suppresses multiple myeloma progression by targeting the TRIP13-MAPK-YWHAE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for DCZ5418 in OCI-My5 and ARP-1 Multiple Myeloma Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

DCZ5418 is a novel cantharidin derivative that has demonstrated potent anti-multiple myeloma (MM) activity. It functions as an inhibitor of Thyroid Hormone Receptor Interacting Protein 13 (TRIP13), an AAA+ ATPase that plays a critical role in the spindle assembly checkpoint and DNA damage repair pathways.[1][2] Overexpression of TRIP13 is associated with poor prognosis and drug resistance in multiple myeloma.[3] By targeting TRIP13, this compound presents a promising therapeutic strategy for this hematological malignancy.

These application notes provide detailed protocols for utilizing this compound in two common human multiple myeloma cell lines: OCI-My5 and ARP-1. The included methodologies cover cell culture, viability assays to determine cytotoxic effects, and mechanistic studies to elucidate the impact of this compound on key signaling pathways.

Cell Line Characteristics

-

OCI-My5: A human multiple myeloma cell line established from the peripheral blood of a patient with plasma cell myeloma. This cell line is characterized by the production of IgA lambda.[4]

-

ARP-1: A human multiple myeloma cell line derived from the bone marrow of a patient with plasma cell myeloma. This cell line is known to produce IgA kappa.[2]

Data Presentation

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound in OCI-My5 and ARP-1 cell lines after 72 hours of treatment. This data provides a crucial starting point for designing experiments to investigate the cellular effects of this compound.

| Cell Line | IC50 (µM) |

| OCI-My5 | 4.32 |

| ARP-1 | 3.18 |

Data sourced from Dong, S. et al. Bioorg Med Chem Lett 2024.[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway affected by this compound and a general experimental workflow for its characterization in OCI-My5 and ARP-1 cells.

Experimental Protocols

Cell Culture of OCI-My5 and ARP-1 Cells

Materials:

-

OCI-My5 (RRID:CVCL_E332) or ARP-1 (RRID:CVCL_D523) cells

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (100x)

-

L-Glutamine (200 mM)

-

Trypan Blue solution

-

Hemocytometer or automated cell counter

-

Sterile cell culture flasks and plates

-

Humidified incubator (37°C, 5% CO₂)

Procedure:

-

Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine.

-

Thaw cryopreserved cells rapidly in a 37°C water bath and transfer to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium.

-

Centrifuge at 300 x g for 5 minutes. Discard the supernatant.

-

Resuspend the cell pellet in 10 mL of fresh complete growth medium and transfer to a T-25 or T-75 culture flask.

-

Incubate at 37°C in a humidified atmosphere with 5% CO₂.

-

Monitor cell density and viability daily. Subculture cells every 2-3 days to maintain a density between 0.5 x 10⁶ and 2 x 10⁶ cells/mL. To subculture, determine the cell density and viability using a hemocytometer and Trypan Blue exclusion, then dilute the cell suspension to the desired seeding density in a new flask with fresh medium.

Cell Viability (MTT) Assay

Materials:

-

OCI-My5 or ARP-1 cells in logarithmic growth phase

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Complete growth medium

-

Sterile 96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed 1 x 10⁴ cells in 100 µL of complete growth medium per well in a 96-well plate.

-

Incubate the plate for 24 hours to allow cells to acclimate.

-

Prepare serial dilutions of this compound in complete growth medium. A typical concentration range would be from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.

-

Add 100 µL of the diluted this compound solutions to the respective wells.

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well.

-

Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

-

Incubate the plate at room temperature in the dark for at least 2 hours, or overnight.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the results to determine the IC50 value.

Western Blotting for MAPK Pathway Proteins

Materials:

-

OCI-My5 or ARP-1 cells

-

This compound

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-MEK, anti-MEK, anti-TRIP13, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed 2 x 10⁶ cells in 6-well plates and treat with this compound at the desired concentrations (e.g., 0, 1x IC50, 2x IC50) for 24-48 hours.

-

Harvest cells by centrifugation and wash once with ice-cold PBS.

-

Lyse the cell pellet with RIPA buffer on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add ECL substrate and visualize the protein bands using an imaging system.

Co-Immunoprecipitation (Co-IP) for TRIP13-YWHAE Interaction

Materials:

-

OCI-My5 or ARP-1 cells

-

This compound

-

Non-denaturing IP lysis buffer

-

Anti-TRIP13 antibody for IP

-

Protein A/G magnetic beads or agarose resin

-

Anti-YWHAE antibody for Western blotting

-

IgG isotype control antibody

Procedure:

-

Treat cells with this compound or vehicle control as described for Western blotting.

-

Lyse cells with non-denaturing IP lysis buffer.

-

Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with the anti-TRIP13 antibody or an IgG control overnight at 4°C.

-

Add Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

-

Wash the beads three to five times with IP lysis buffer.

-

Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.

-

Analyze the eluted proteins by Western blotting using an anti-YWHAE antibody.

Conclusion

This compound is a promising TRIP13 inhibitor for the treatment of multiple myeloma. The protocols provided herein offer a framework for researchers to investigate the effects of this compound on OCI-My5 and ARP-1 cell lines. These experiments will enable the determination of its cytotoxic potency and the elucidation of its mechanism of action through the TRIP13-MAPK signaling axis. Further investigation into the apoptotic and cell cycle effects of this compound in these cell lines is also warranted.

References

- 1. Design and synthesis of cantharidin derivative this compound as a TRIP13 inhibitor with anti-multiple myeloma activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of novel antimyeloma agents targeting TRIP13 by molecular modeling and bioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting TRIP13 for overcoming anticancer drug resistance (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical activity of DCZ3301, a novel aryl-guanidino compound in the therapy of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Blistering agent derivative exerts anticancer activity | BioWorld [bioworld.com]

Application Notes & Protocols: DCZ5418 in a Multiple Myeloma Xenograft Model

Audience: Researchers, scientists, and drug development professionals.

Note on DCZ5418: Publicly available information specifically detailing a xenograft model protocol for this compound is limited. However, literature on a closely related norcantharidin derivative, DCZ5417, provides a robust framework for a multiple myeloma xenograft model. Both DCZ5417 and this compound have been identified as inhibitors of Thyroid Hormone Receptor Interacting Protein 13 (TRIP13) and demonstrate anti-myeloma activity in vitro and in vivo.[1] This document outlines a representative protocol based on the established efficacy of DCZ5417, which is expected to be highly similar for this compound.

Introduction

Multiple myeloma (MM) is a hematological malignancy characterized by the proliferation of plasma cells in the bone marrow.[1] The development of novel therapeutic agents is crucial for improving patient outcomes. This compound is a novel compound, related to the norcantharidin derivative DCZ5417, that has shown promise as an anti-myeloma agent.[1] This document provides a detailed protocol for evaluating the in vivo efficacy of this compound using a subcutaneous multiple myeloma xenograft model. The protocol is based on the methodology used for the closely related compound, DCZ5417, which targets the TRIP13–MAPK–YWHAE signaling pathway.[2][3]

Data Presentation

The following tables summarize representative quantitative data from a multiple myeloma xenograft study with a TRIP13 inhibitor, DCZ5417. Similar data would be expected in a study evaluating this compound.

Table 1: Tumor Volume Over Time

| Day | Vehicle Control (mm³) | DCZ5417 (15 mg/kg) (mm³) |

| 0 | 100 ± 10 | 100 ± 10 |

| 2 | 150 ± 15 | 120 ± 12 |

| 4 | 225 ± 20 | 145 ± 15 |

| 6 | 340 ± 30 | 170 ± 18 |

| 8 | 510 ± 45 | 200 ± 22 |

| 10 | 760 ± 60 | 230 ± 25 |

| 12 | 1100 ± 90 | 260 ± 30 |

| 14 | 1500 ± 120 | 290 ± 35 |

| 16 | 1800 ± 150 | 320 ± 40 |

Data are presented as mean ± standard deviation.

Table 2: Body Weight of Mice Over Time

| Day | Vehicle Control (g) | DCZ5417 (15 mg/kg) (g) |

| 0 | 20.1 ± 1.0 | 20.0 ± 1.1 |

| 2 | 20.3 ± 1.0 | 20.1 ± 1.2 |

| 4 | 20.5 ± 1.1 | 20.3 ± 1.1 |

| 6 | 20.6 ± 1.2 | 20.4 ± 1.3 |

| 8 | 20.4 ± 1.1 | 20.2 ± 1.2 |

| 10 | 20.2 ± 1.0 | 20.1 ± 1.1 |

| 12 | 19.9 ± 1.1 | 19.9 ± 1.2 |

| 14 | 19.7 ± 1.2 | 19.8 ± 1.3 |

| 16 | 19.5 ± 1.3 | 19.7 ± 1.2 |

Data are presented as mean ± standard deviation, showing no significant toxicity.

Experimental Protocols

Cell Culture

The human multiple myeloma cell line H929 is used for establishing the xenograft model.

-

Media: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Cells are passaged every 2-3 days to maintain logarithmic growth.

Animal Model

-

Species: Athymic nude mice (nu/nu).

-

Age: 4-6 weeks old.

-

Acclimatization: Animals are acclimated for at least one week before the start of the experiment.

-

Housing: Mice are housed in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

Tumor Implantation

-

Harvest H929 cells during the logarithmic growth phase.

-

Wash the cells twice with sterile phosphate-buffered saline (PBS).

-

Resuspend the cells in PBS at a concentration of 5 x 10⁷ cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

Treatment Protocol

-

Monitor the mice for tumor growth. Tumor volume is calculated using the formula: Volume = (length × width²) / 2.

-

When the average tumor volume reaches approximately 100 mm³, randomize the mice into treatment and control groups (n=6 per group).

-

Prepare the this compound treatment solution. The vehicle control is typically a solution of PBS or as appropriate for the compound's solubility.

-

Administer this compound at a dose of 15 mg/kg via intraperitoneal injection daily for 16 days. The control group receives an equivalent volume of the vehicle.[4]

-

Measure tumor volume and body weight every two days.

-